molecular formula C10N4O2 B14158711 Tetracyano-1,4-benzoquinone CAS No. 4032-03-5

Tetracyano-1,4-benzoquinone

Cat. No.: B14158711
CAS No.: 4032-03-5
M. Wt: 208.13 g/mol
InChI Key: JNGDCMHTNXRQQD-UHFFFAOYSA-N
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Description

Tetracyano-1,4-benzoquinone is an organic compound with the molecular formula C10N4O2. It is a derivative of 1,4-benzoquinone, where four cyano groups replace the hydrogen atoms. This compound is known for its strong electron-accepting properties, making it a valuable material in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracyano-1,4-benzoquinone can be synthesized from tetracyano-1,4-hydroquinone. The process involves the oxidation of tetracyano-1,4-hydroquinone using a disilver salt. This method ensures the conversion of the hydroquinone derivative to the benzoquinone form .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetracyano-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different quinone derivatives.

    Reduction: Reduction reactions convert it back to tetracyano-1,4-hydroquinone.

    Substitution: The cyano groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include silver salts for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperatures and solvent conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the reagents and conditions used.

Scientific Research Applications

Tetracyano-1,4-benzoquinone has a wide range of applications in scientific research:

    Chemistry: It is used as an electron acceptor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its electron-accepting properties make it useful in studying redox reactions in biological systems.

    Medicine: Research is ongoing into its potential use in developing new pharmaceuticals due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of tetracyano-1,4-benzoquinone involves its strong electron-accepting properties. It can accept electrons from various donors, making it a powerful oxidizing agent. This property is utilized in redox reactions, where it facilitates the transfer of electrons between molecules. The molecular targets and pathways involved include various redox-active enzymes and electron transport chains in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tetrachloro-1,4-benzoquinone: Similar in structure but with chlorine atoms instead of cyano groups.

    1,4-Benzoquinone: The parent compound without any substituents.

    1,4-Naphthoquinone: A larger quinone with additional aromatic rings.

Uniqueness

Tetracyano-1,4-benzoquinone is unique due to its strong electron-accepting properties, which are enhanced by the presence of four cyano groups. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in scientific research and industry .

Properties

CAS No.

4032-03-5

Molecular Formula

C10N4O2

Molecular Weight

208.13 g/mol

IUPAC Name

3,6-dioxocyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile

InChI

InChI=1S/C10N4O2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15

InChI Key

JNGDCMHTNXRQQD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=O)C(=C(C1=O)C#N)C#N)C#N

Origin of Product

United States

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